Cas no 2229427-77-2 (1-(4-bromophenyl)cyclopropane-1-sulfonamide)

1-(4-bromophenyl)cyclopropane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromophenyl)cyclopropanesulfonamide
- 1-(4-bromophenyl)cyclopropane-1-sulfonamide
- EN300-2002650
- 2229427-77-2
- SCHEMBL21590269
-
- インチ: 1S/C9H10BrNO2S/c10-8-3-1-7(2-4-8)9(5-6-9)14(11,12)13/h1-4H,5-6H2,(H2,11,12,13)
- InChIKey: YVSPKJMNQMBKGT-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(Br)C=C2)(S(N)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 274.96156g/mol
- どういたいしつりょう: 274.96156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 68.5Ų
じっけんとくせい
- 密度みつど: 1.75±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 407.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.15±0.20(Predicted)
1-(4-bromophenyl)cyclopropane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002650-5.0g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-2002650-0.05g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-2002650-0.1g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-2002650-1g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 1g |
$1543.0 | 2023-09-16 | ||
Enamine | EN300-2002650-0.5g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-2002650-2.5g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-2002650-1.0g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-2002650-10.0g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-2002650-5g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 5g |
$4475.0 | 2023-09-16 | ||
Enamine | EN300-2002650-10g |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
2229427-77-2 | 10g |
$6635.0 | 2023-09-16 |
1-(4-bromophenyl)cyclopropane-1-sulfonamide 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
1-(4-bromophenyl)cyclopropane-1-sulfonamideに関する追加情報
Introduction to 1-(4-bromophenyl)cyclopropane-1-sulfonamide (CAS No. 2229427-77-2)
1-(4-bromophenyl)cyclopropane-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 2229427-77-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the sulfonamide class, a well-documented group of molecules known for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the cyclopropane ring and the brominated phenyl group, contribute to its unique chemical properties and make it a subject of interest for further exploration in drug discovery.
The cyclopropane moiety in 1-(4-bromophenyl)cyclopropane-1-sulfonamide introduces a high degree of strain into the molecular framework, which can influence its reactivity and interaction with biological targets. This strained ring system is often exploited in medicinal chemistry due to its ability to enhance binding affinity and selectivity. The presence of the 4-bromophenyl group further modifies the electronic and steric environment of the molecule, potentially affecting its pharmacokinetic profile and biological efficacy.
Sulfonamides, as a class, are widely recognized for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The sulfonamide functional group in 1-(4-bromophenyl)cyclopropane-1-sulfonamide is positioned at the terminal carbon of the cyclopropane ring, which may influence its metabolic stability and bioavailability. This positioning could also play a crucial role in modulating its interactions with enzymes and receptors involved in various biological pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the bromine atom in the 4-bromophenyl group may serve as a key interaction point with specific amino acid residues in protein targets, enhancing binding affinity. Additionally, the rigid cyclopropane ring could facilitate optimal orientation within active sites, improving drug-like properties such as solubility and permeability.
The synthesis of 1-(4-bromophenyl)cyclopropane-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the sulfonamide group typically involves nucleophilic substitution or condensation reactions, while the bromination of the phenyl ring necessitates controlled conditions to avoid unwanted side products. Modern synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline these processes.
In terms of biological activity, preliminary studies on derivatives of this class have shown promising results in inhibiting enzymes associated with inflammatory diseases. The unique structural motif of 1-(4-bromophenyl)cyclopropane-1-sulfonamide may offer advantages over existing therapeutic agents by providing greater selectivity or reduced toxicity. Further investigation into its pharmacological effects is warranted to explore potential applications in treating conditions such as autoimmune disorders or neurodegenerative diseases.
The pharmacokinetic behavior of 1-(4-bromophenyl)cyclopropane-1-sulfonamide is another critical aspect that requires detailed study. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to assess its suitability for clinical development. Advanced techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize metabolites and understand degradation pathways. These insights are essential for optimizing dosing regimens and minimizing adverse effects.
One notable feature of sulfonamides is their ability to form hydrogen bonds due to the presence of the sulfonamide group. This property enhances interactions with biological targets, making them effective scaffolds for drug design. In 1-(4-bromophenyl)cyclopropane-1-sulfonamide, the hydrogen bonding capability could be exploited to improve binding affinity to receptors or enzymes involved in disease pathways. Additionally, the electron-withdrawing nature of the sulfonamide group may modulate electronic properties, influencing reactivity and selectivity.
Recent research has also highlighted the role of computational methods in predicting drug-target interactions (DTIs). Algorithms based on machine learning have been trained on large datasets to identify potential binding partners for small molecules like 1-(4-bromophenyl)cyclopropane-1-sulfonamide. These predictions can guide experimental validation efforts and accelerate the discovery process. For instance, virtual screening has been used to identify novel protein targets that may be modulated by this compound.
The synthesis and characterization of analogs have provided valuable insights into structure-activity relationships (SAR) within this chemical series. By systematically modifying substituents such as halogens or alkyl groups, researchers can fine-tune biological activity while maintaining desired physicochemical properties. Such modifications are crucial for developing lead compounds with optimized therapeutic profiles.
In conclusion,1-(4-bromophenyl)cyclopropane-1-sulfonamide represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a strained cyclopropane ring,a brominated phenyl moiety,and a sulfonamide functional group creates a versatile scaffold that may be exploited for developing new treatments against various diseases. Continued investigation into its synthesis,pharmacology,and ADME properties will be essential for unlocking its full therapeutic potential.
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